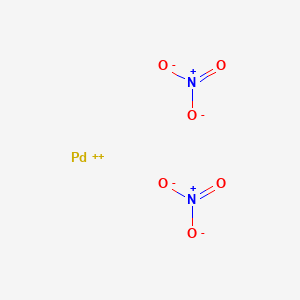
Palladium nitrate
カタログ番号 B167615
分子量: 169.43 g/mol
InChIキー: UVCRDXRRYBAMHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04678505
Procedure details


An organic liquid solution of palladium nitrate was prepared by dissolving 350 g of palladium metal in 500 mL of commercially available concentrated nitric acid. The reaction was stirred overnight and any unreacted metal was removed by filtration. The solution was then standardized. The palladium concentration was determined by weighing a 1 mL aliquot of solution and then firing the aliquot at 1000° C. for 15 minutes. After cooling, the residual metal was weighed and the percent metal of the solution was determined as well as the molarity. The hydrogen ion concentration was determined by complexing the palladium ions with an added 5 g of sodium chloride to a 1 mL aliquot of solution. The hydrogen ions were then titrated with 0.1 molar solution of sodium hydroxide using a pH meter to indicate the endpoint. In a typical experiment, the palladium concentration was about 3.5 molar and the acid concentration was about 1 to 2 molar.


Name
palladium nitrate
Identifiers


|
REACTION_CXSMILES
|
[Pd:1].[N+:2]([O-:5])([OH:4])=[O:3]>>[N+:2]([O-:5])([O-:4])=[O:3].[Pd+2:1].[N+:2]([O-:5])([O-:4])=[O:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
350 g
|
|
Type
|
reactant
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
any unreacted metal was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The palladium concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 1000° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The hydrogen ion concentration
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
palladium nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
